2-(2-bromo-5-chlorophenyl)-N-methylethanesulfonamide
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Overview
Description
2-(2-bromo-5-chlorophenyl)-N-methylethanesulfonamide is a chemical compound that features a bromine and chlorine-substituted phenyl ring attached to an ethanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-5-chlorophenyl)-N-methylethanesulfonamide typically involves the reaction of 2-bromo-5-chlorophenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-5-chlorophenyl)-N-methylethanesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Scientific Research Applications
2-(2-bromo-5-chlorophenyl)-N-methylethanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study enzyme interactions and receptor binding in biological systems.
Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(2-bromo-5-chlorophenyl)-N-methylethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents on the phenyl ring can enhance binding affinity and selectivity towards these targets. The sulfonamide group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-5-chlorophenylboronic acid
- 2-(2-bromo-5-chlorophenyl)acetic acid
Uniqueness
2-(2-bromo-5-chlorophenyl)-N-methylethanesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. Unlike boronic acids or acetic acids, the sulfonamide group can form strong hydrogen bonds and participate in various biochemical interactions, making it a valuable scaffold in drug design and material science.
Properties
Molecular Formula |
C9H11BrClNO2S |
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Molecular Weight |
312.61 g/mol |
IUPAC Name |
2-(2-bromo-5-chlorophenyl)-N-methylethanesulfonamide |
InChI |
InChI=1S/C9H11BrClNO2S/c1-12-15(13,14)5-4-7-6-8(11)2-3-9(7)10/h2-3,6,12H,4-5H2,1H3 |
InChI Key |
XUCKAWGQRNAUPB-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)CCC1=C(C=CC(=C1)Cl)Br |
Origin of Product |
United States |
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